2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride
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Overview
Description
“2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2241141-92-2 . It has a molecular weight of 319.99 .
Molecular Structure Analysis
The InChI Code for this compound is1S/C7H5BrCl2O3S/c1-13-6-3-7 (14 (10,11)12)4 (8)2-5 (6)9/h2-3H,1H3
. This code represents the molecular structure of the compound. The storage temperature is 2-8°C . More specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
Synthesis of Novel Compounds
2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride has been utilized in the synthesis of novel compounds, particularly in the field of medicinal chemistry. For instance, a study described the synthesis of a series of novel pyrimidine derivatives using 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives, which were then reacted with various sulfonyl chlorides, including 2-bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride. These compounds were evaluated for their antimicrobial activity, highlighting the chemical's role in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Chlorosulfination Studies
The compound has also been involved in studies exploring chlorosulfination processes. Research focusing on aromatic sulfinyl chlorides prepared by direct chlorosulfination of aromatic ethers, including 2-methyl- and 4-chloro-1,3-dimethoxybenzene, utilized compounds similar to 2-bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride. These studies provide insights into the reactivity and potential applications of sulfinyl chlorides in organic synthesis (Bell, 1986).
Organic Synthesis and Functionalization
Another aspect of research involves the alkylation, amino(hydroxy)methylation, and cyanoethylation of triazole derivatives, demonstrating the compound's utility in organic synthesis. For example, reactions of 1,2,4-triazole-3-thiols with 2-bromopropionic acid and similar compounds, including 3-bromo-4-methoxybenzyl chloride, have afforded new sulfanyl-1,2,4-triazoles, showcasing the versatility of such sulfonyl chlorides in synthesizing novel organic compounds (Kaldrikyan et al., 2016).
Industrial Applications
In an industrial context, sulfonyl chlorides like 2-bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride are used in producing detergents, ion-exchange resins, elastomers, pharmaceuticals, and dyes. This demonstrates the compound's broad utility in various industrial applications (Lezina et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-chloro-4-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O3S/c1-13-6-2-4(8)7(3-5(6)9)14(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOZODHBVXYTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride |
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